molecular formula C20H36 B14312530 1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene CAS No. 113791-71-2

1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene

Cat. No.: B14312530
CAS No.: 113791-71-2
M. Wt: 276.5 g/mol
InChI Key: JPFFLDZBOZFTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene is an organic compound with a complex structure It is a derivative of decahydronaphthalene, featuring a cyclohexyl group and a methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of decahydronaphthalene with 1-cyclohexyl-2-methylpropan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclohexyl or methylpropan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene: The parent compound, lacking the cyclohexyl and methylpropan-2-yl groups.

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different substituents.

    Methylpropan-2-yl derivatives: Compounds with similar methylpropan-2-yl groups but different core structures.

Uniqueness

1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

113791-71-2

Molecular Formula

C20H36

Molecular Weight

276.5 g/mol

IUPAC Name

1-(1-cyclohexyl-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C20H36/c1-20(2,15-16-9-4-3-5-10-16)19-14-8-12-17-11-6-7-13-18(17)19/h16-19H,3-15H2,1-2H3

InChI Key

JPFFLDZBOZFTFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCCC1)C2CCCC3C2CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.